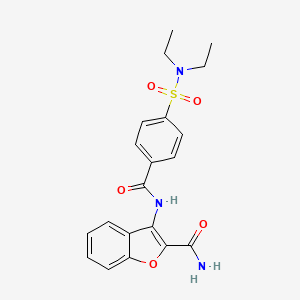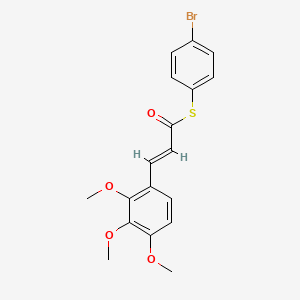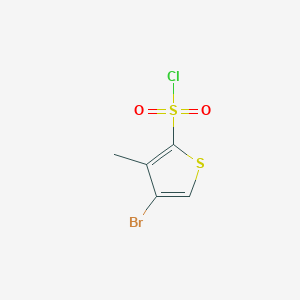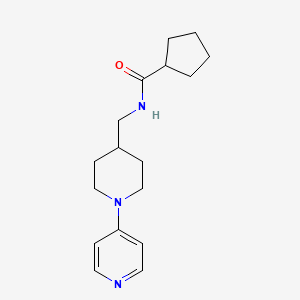
3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This process involves palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve high efficiency and modularity, making it an attractive method for generating structurally diverse benzofuran derivatives.
Chemical Reactions Analysis
3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for C–H arylation and transamidation procedures . The major products formed from these reactions are typically C3-substituted benzofuran derivatives, which can be further diversified through additional synthetic steps.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a scaffold for designing new drugs due to its biological activities. In biology and medicine, benzofuran derivatives, including 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide, have shown potential as anticancer agents, antimicrobial agents, and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit certain enzymes and proteins involved in disease processes. For example, some benzofuran compounds have been shown to inhibit the activity of phosphodiesterase enzymes, which play a role in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share a similar benzofuran core structure but differ in their substituents and biological activities. The unique feature of this compound is its N,N-diethylsulfamoyl group, which imparts distinct chemical and biological properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
3-[[4-(diethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-23(4-2)29(26,27)14-11-9-13(10-12-14)20(25)22-17-15-7-5-6-8-16(15)28-18(17)19(21)24/h5-12H,3-4H2,1-2H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULAMOSEOHMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2914068.png)

![methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2914071.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2914072.png)
![[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride](/img/structure/B2914073.png)
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)

![4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2914077.png)
![3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2914079.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)
![1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2914081.png)
![Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2914083.png)


